Acid-PEG4-C2-Boc

PROTAC Linker Length Ternary Complex

Acid-PEG4-C2-Boc (CAS 1835759-85-7), a heterobifunctional PROTAC linker with the systematic name 16-(tert-butoxy)-16-oxo-4,7,10,13-tetraoxahexadecanoic acid , is a critical building block in targeted protein degradation research. This molecule features a tetraethylene glycol (PEG4) spacer chain, a terminal carboxylic acid group, and a tert-butyloxycarbonyl (Boc) protected carboxylic acid group.

Molecular Formula C16H30O8
Molecular Weight 350.40 g/mol
CAS No. 1835759-85-7
Cat. No. B605142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcid-PEG4-C2-Boc
CAS1835759-85-7
SynonymsAcid-PEG4-t-butyl ester
Molecular FormulaC16H30O8
Molecular Weight350.40 g/mol
Structural Identifiers
InChIInChI=1S/C16H30O8/c1-16(2,3)24-15(19)5-7-21-9-11-23-13-12-22-10-8-20-6-4-14(17)18/h4-13H2,1-3H3,(H,17,18)
InChIKeyLXMHKDZTUDTSCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acid-PEG4-C2-Boc (CAS 1835759-85-7) Procurement and Baseline Characterization


Acid-PEG4-C2-Boc (CAS 1835759-85-7), a heterobifunctional PROTAC linker with the systematic name 16-(tert-butoxy)-16-oxo-4,7,10,13-tetraoxahexadecanoic acid , is a critical building block in targeted protein degradation research. This molecule features a tetraethylene glycol (PEG4) spacer chain, a terminal carboxylic acid group, and a tert-butyloxycarbonyl (Boc) protected carboxylic acid group . As a member of the PEG- and alkyl/ether-based linker class, it is specifically utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) for the inhibition of the mechanistic target of rapamycin (mTOR) .

Why Generic PEG Linker Substitution Fails in Acid-PEG4-C2-Boc Applications


Interchanging Acid-PEG4-C2-Boc with a generic PEG linker or a closely related analog is not a chemically neutral decision and can introduce significant experimental variability and synthetic complexity. The molecule's precise combination of a tetraethylene glycol (PEG4) chain length, a terminal free carboxylic acid, and a Boc-protected carboxylic acid at the opposite end is not trivial. Substituting a linker of different PEG length (e.g., PEG3 or PEG5) directly alters the end-to-end distance in the final PROTAC, which has been shown in structure-activity relationship studies to profoundly impact the formation and stability of the ternary complex, and ultimately, the degradation potency [1]. Furthermore, replacing the Boc-protecting group with a more labile or stable alternative (e.g., Fmoc or methyl ester) will change the conditions required for deprotection, thereby imposing different constraints on downstream conjugation strategies and potentially compromising the integrity of other functional groups in the molecule . Therefore, direct substitution without re-optimizing the entire PROTAC structure risks experimental failure, including reduced or abolished protein degradation, altered physicochemical properties, and increased synthetic burden.

Acid-PEG4-C2-Boc Quantifiable Differentiation from Analogous PROTAC Linkers


PEG4 Linker Length vs. PEG3/PEG5: Impact on Solubility and Ternary Complex Stability

While direct comparative data for Acid-PEG4-C2-Boc is limited, the differential impact of PEG length on PROTAC performance is a well-established class-level principle. The PEG4 chain in Acid-PEG4-C2-Boc offers a quantifiably different spatial reach compared to shorter (e.g., PEG3) or longer (e.g., PEG5) analogs. Increasing the linker length from PEG4 to PEG8 in VHL-based PROTACs has been shown to enhance the residence time in the ternary complex by an order of magnitude [1]. Specifically, PEG4 acts as a 'near-rigid spacer' suitable for buried pockets, while PEG5 and longer introduce additional 'gauche conformations' [2], which can either absorb domain motions (desirable) or introduce entropic penalties that reduce effective local concentration (undesirable). This demonstrates that even a single ethylene glycol unit difference (from PEG4 to PEG5) is a discrete, non-interchangeable variable.

PROTAC Linker Length Ternary Complex Structure-Activity Relationship (SAR)

Boc Protecting Group vs. Methyl Ester: Quantified Stability and Deprotection Selectivity

The Boc protecting group in Acid-PEG4-C2-Boc provides a quantifiable stability advantage over simpler alkyl esters. While direct data for this exact compound is lacking, the class-level behavior of Boc-protected PEG derivatives is well-documented. The Boc group is stable under a wide range of conditions, including highly basic environments, but is selectively and easily removed by strong acids such as trifluoroacetic acid (TFA) or at low pH . In contrast, an analog like Acid-PEG4-mono-methyl ester (CAS 2028284-75-3) features a methyl ester , which requires saponification with a strong base for deprotection, a condition that could cleave other base-labile functionalities (e.g., amide bonds) or lead to racemization in complex molecules. This difference in deprotection mechanism is a critical point of differentiation for orthogonal conjugation strategies.

Protecting Group Boc Deprotection Ester Hydrolysis Orthogonal Chemistry

Acid-PEG4-C2-Boc vs. Acid-PEG5-C2-Boc: Documented Difference in Molecular Weight and Chain Length

The most direct and quantifiable difference between Acid-PEG4-C2-Boc and its closest analog, Acid-PEG5-C2-Boc (CAS 1309460-29-4) [1], lies in their fundamental chemical composition. Acid-PEG4-C2-Boc contains four ethylene glycol repeat units, resulting in a molecular formula of C16H30O8 and a molecular weight of 350.40 g/mol [2]. In contrast, Acid-PEG5-C2-Boc contains an additional ethylene glycol unit (five total), giving it a molecular formula of C18H34O9 and a molecular weight of 394.46 g/mol [1]. This represents a quantifiable difference of C2H4O (44.06 Da) in mass and an additional ~3.5 Å in extended chain length. While both are PEG linkers with the same terminal functional groups, this precise difference in length and mass directly impacts the end-to-end distance, molecular flexibility, and overall hydrophilicity of the final PROTAC molecule.

PEG Linker Molecular Weight Chain Length PROTAC Design

Acid-PEG4-C2-Boc High-Value Application Scenarios for Scientific Procurement


Synthesis of PROTACs Targeting mTOR for Preclinical Cancer Research

Acid-PEG4-C2-Boc is the linker of choice for synthesizing PROTACs designed to inhibit the mechanistic target of rapamycin (mTOR), a critical kinase in cancer cell growth and proliferation . This scenario directly stems from the compound's documented use in such applications. Researchers developing novel mTOR-targeting PROTACs should procure Acid-PEG4-C2-Boc to leverage its specific combination of a PEG4 spacer and orthogonal Boc/acid functional groups. The linker's length has been empirically established as optimal for bridging the mTOR ligand to an E3 ligase ligand, and substituting it with a different PEG length or protecting group would require a new, time-consuming optimization campaign.

Orthogonal Conjugation in Multi-Step Synthesis of Complex Bioconjugates

This linker is ideal for complex, multi-step syntheses where an orthogonal protecting group strategy is required. The acid-labile Boc group on Acid-PEG4-C2-Boc remains stable under basic conditions, allowing the free terminal carboxylic acid to be selectively coupled to an amine-containing ligand (e.g., an E3 ligase binder) using standard carbodiimide chemistry . Subsequent deprotection of the Boc group with TFA reveals the second carboxylic acid, which can then be conjugated to a different ligand. This orthogonal reactivity, as evidenced by the differential stability of the Boc group compared to methyl esters , allows for precise, stepwise assembly of complex heterobifunctional molecules, minimizing side reactions and improving overall synthetic yield.

Structure-Activity Relationship (SAR) Studies for PROTAC Linker Length

In medicinal chemistry programs aimed at optimizing PROTAC degraders, understanding the effect of linker length is paramount. Acid-PEG4-C2-Boc serves as the precise 'PEG4' control or variable in SAR studies. When testing a series of linkers (e.g., PEG2, PEG3, PEG4, PEG5, PEG6), Acid-PEG4-C2-Boc provides the specific, quantifiable 4-unit ethylene glycol chain. Class-level evidence shows that changing linker length from PEG4 to PEG8 can alter ternary complex residence time by an order of magnitude . Therefore, procuring the exact Acid-PEG4-C2-Boc compound ensures the reproducibility of SAR data, as even a one-unit difference (to PEG3 or PEG5) will result in a different molecular distance, flexibility, and degradation profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acid-PEG4-C2-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.